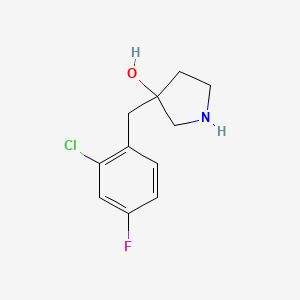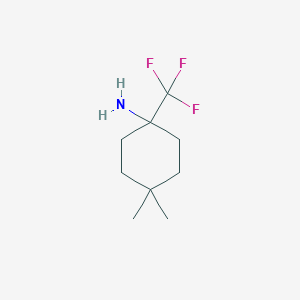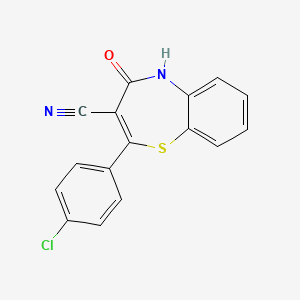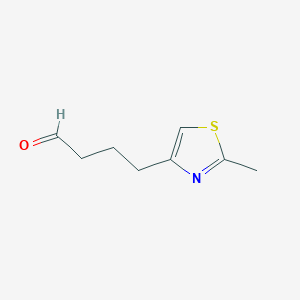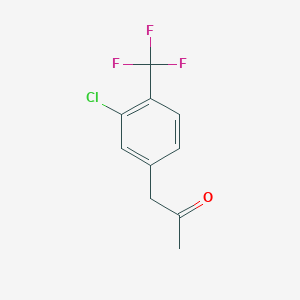
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features both a chloro and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of 3-chloro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chloro group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with the chloro and trifluoromethyl groups in different positions.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound lacks the chloro group, which affects its chemical properties and reactivity.
The unique combination of chloro and trifluoromethyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-8(9(11)5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
UARCSYWHNQQRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


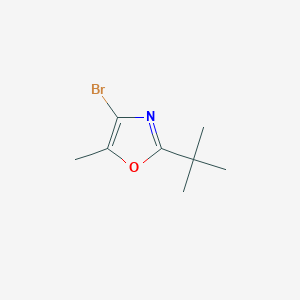
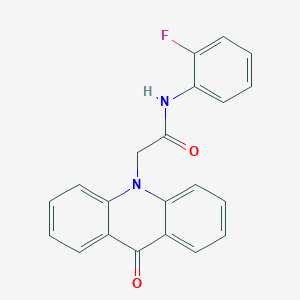
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
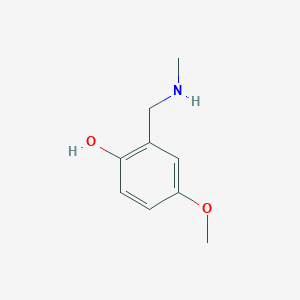
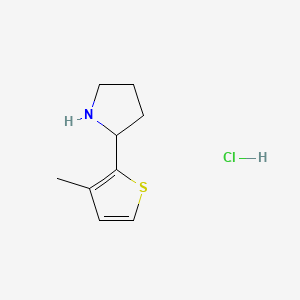
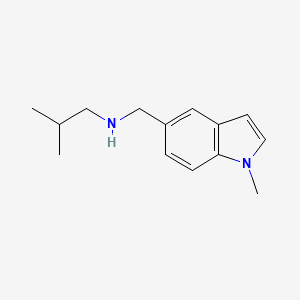
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

